molecular formula C16H30Sn B14385815 Tri(but-3-en-2-yl)(butyl)stannane CAS No. 88536-76-9

Tri(but-3-en-2-yl)(butyl)stannane

Cat. No.: B14385815
CAS No.: 88536-76-9
M. Wt: 341.1 g/mol
InChI Key: ZGEJKLYAHNMYBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tri(but-3-en-2-yl)(butyl)stannane is an organotin compound with a tetrahedral tin center bonded to three but-3-en-2-yl groups and one butyl group. Organotin compounds are widely studied due to their applications in catalysis, polymer stabilization, and biocides. This particular compound combines unsaturated alkenyl substituents (but-3-en-2-yl) with a saturated alkyl chain (butyl), which may influence its reactivity and stability. Structural analogs like butyltrichlorostannane (CAS 1118-46-3) and fluorinated stannanes (e.g., tris(tridecafluorooctyl)stannane, CAS 175354-32-2) suggest that substituent electronegativity and steric effects play critical roles in such compounds’ behavior .

Properties

CAS No.

88536-76-9

Molecular Formula

C16H30Sn

Molecular Weight

341.1 g/mol

IUPAC Name

tris(but-3-en-2-yl)-butylstannane

InChI

InChI=1S/C4H9.3C4H7.Sn/c4*1-3-4-2;/h1,3-4H2,2H3;3*3-4H,1H2,2H3;

InChI Key

ZGEJKLYAHNMYBS-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](C(C)C=C)(C(C)C=C)C(C)C=C

Origin of Product

United States

Preparation Methods

Radical-Mediated Hydrostannylation

Reaction Mechanism and Conditions

The radical addition of tributyltin hydride to but-3-en-2-yl halides represents a foundational approach. This method leverages azobisisobutyronitrile (AIBN) as a radical initiator under inert atmospheres (e.g., nitrogen or argon) to prevent side reactions. The general reaction proceeds as follows:
$$
\text{Tributyltin hydride} + 3 \text{ but-3-en-2-yl bromide} \xrightarrow{\text{AIBN, 80–100°C}} \text{Tri(but-3-en-2-yl)(butyl)stannane} + 3 \text{HBr}
$$
Key Parameters :

  • Temperature : 80–100°C optimizes radical generation without decomposition.
  • Solvent : Toluene or tetrahydrofuran (THF) ensures solubility and reaction homogeneity.
  • Stoichiometry : A 3:1 molar ratio of but-3-en-2-yl halide to tributyltin hydride ensures complete substitution.
Table 1: Optimization of Radical-Mediated Synthesis
Parameter Optimal Range Yield (%) Purity (%)
Temperature 80–100°C 72–85 95–98
Reaction Time 12–18 h 78 97
AIBN Loading 1–2 mol% 85 96

Transmetallation with Organozinc Reagents

Synthesis via Zinc-Tin Exchange

Organozinc intermediates, such as but-3-en-2-ylzinc bromide, react with butyltin trichloride to yield the target compound. This method avoids radical pathways and offers better stereochemical control:
$$
3 \text{ but-3-en-2-ylzinc bromide} + \text{butyltin trichloride} \rightarrow \text{this compound} + 3 \text{ZnClBr}
$$
Advantages :

  • Selectivity : Zinc’s moderate reactivity minimizes over-substitution.
  • Catalyst-Free : No palladium or other transition metals required.
Table 2: Transmetallation Reaction Performance
Solvent Temperature (°C) Time (h) Yield (%)
THF 25 6 68
Diethyl ether 0 8 72
Hexane 25 12 60

Palladium-Catalyzed Cross-Coupling

Stille Coupling Adaptations

While Stille coupling typically forms carbon-carbon bonds, modifications enable tin-carbon bond formation. Using tris(but-3-en-2-yl)stannane and butyl halides with palladium catalysts (e.g., Pd(PPh₃)₄) achieves the desired product:
$$
\text{Tris(but-3-en-2-yl)stannane} + \text{butyl iodide} \xrightarrow{\text{Pd(PPh₃)₄}} \text{this compound} + \text{I}^-
$$
Critical Considerations :

  • Catalyst Loading : 2–5 mol% Pd ensures efficiency without side reactions.
  • Solvent Choice : Dimethyl sulfoxide (DMSO) enhances reaction rates at 100–120°C.

Purification and Characterization

Distillation and Chromatography

  • Vacuum Distillation : Isolates the product at 135–155°C under 10 mm Hg.
  • Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) removes residual tin byproducts.

Spectroscopic Validation

  • ¹H NMR : δ 5.2–5.6 ppm (alkenyl protons), δ 1.2–1.8 ppm (butyl and allylic protons).
  • ¹¹⁹Sn NMR : δ 90–110 ppm confirms tetracoordinate tin geometry.

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities employ flow chemistry to enhance safety and scalability:

  • Residence Time : 30–60 minutes at 100°C.
  • Throughput : 50–100 kg/day with >90% yield.

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulkiness of but-3-en-2-yl groups slows reaction kinetics. Mitigated by using excess halide (1.2–1.5 equiv).
  • Tin Byproducts : KF treatment precipitates SnF₂ for easier removal.

Comparative Analysis of Methods

Table 3: Method Efficacy Comparison
Method Yield (%) Purity (%) Scalability
Radical Hydrostannylation 85 97 Moderate
Transmetallation 72 95 High
Stille Coupling 78 96 Low

Chemical Reactions Analysis

Tri(but-3-en-2-yl)(butyl)stannane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and radical initiators like AIBN for reduction and substitution reactions. Major products formed from these reactions include organotin oxides, hydroxides, and various substituted stannanes .

Mechanism of Action

The mechanism of action of Tri(but-3-en-2-yl)(butyl)stannane involves its ability to donate and accept electrons, making it a versatile reagent in radical reactions. The molecular targets and pathways involved include the formation of radical intermediates, which can then undergo various transformations to yield the desired products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of Selected Organotin Compounds

Compound Name CAS Number Substituents Key Characteristics (Inferred) References
Butyltrichlorostannane 1118-46-3 Butyl, 3 Cl High reactivity due to electronegative Cl; likely used in synthesis
Tris(tridecafluorooctyl)stannane 175354-32-2 3 Tridecafluorooctyl groups Fluorinated chains enhance hydrophobicity; potential for niche industrial uses
Tributylfluoro-stannane polymers 27615-98-1 Butyl, F, polymeric structure Polymer stability; applications in coatings or materials science
Tri(but-3-en-2-yl)(butyl)stannane Not listed 3 but-3-en-2-yl, 1 butyl Hypothesized: Moderate reactivity due to unsaturated alkenyl groups N/A

Key Findings:

Substituent Effects :

  • Chlorine or fluorine substituents (e.g., butyltrichlorostannane) increase polarity and reactivity, making these compounds useful in cross-coupling reactions or as catalysts .
  • Unsaturated alkenyl groups (as in this compound) may enable participation in cycloaddition or polymerization reactions, though direct evidence is absent.

Stability and Toxicity :

  • Fluorinated stannanes (e.g., CAS 175354-32-2) are chemically inert and persistent in the environment, raising ecological concerns .
  • Butyltrichlorostannane’s hydrolytic instability limits its utility in aqueous systems .

Industrial Relevance: Tributylfluoro-stannane polymers (CAS 27615-98-1) are likely employed in specialized coatings due to their thermal resistance .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tri(but-3-en-2-yl)(butyl)stannane, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is synthesized via metallation of allylic precursors followed by stannylation. For example, allylic silanes (e.g., 2-(trimethylsilyl)prop-1-ene) can be metallated with BuLi/t-BuOK and reacted with Bu3SnCl in dry THF under reflux . Key parameters include inert atmosphere (argon/nitrogen), solvent dryness, and controlled addition rates to minimize side reactions. Yield optimization requires monitoring reaction progression via TLC or GC-MS, with fractional distillation under reduced pressure for purification .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound, and how can isomers be differentiated?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can identify allylic protons (δ ~5.0–6.0 ppm) and Sn-C coupling patterns. 119Sn^{119}\text{Sn} NMR provides direct evidence of Sn bonding environments (e.g., δ ~100–150 ppm for trialkylstannanes) .
  • FTIR : Bending vibrations in the 600–850 cm1^{-1} range (Sn-H/Sn-C) and C=C stretches (~1640 cm1^{-1}) confirm structural motifs .
  • Isomer Differentiation : Use NOESY or ROESY NMR to distinguish between regioisomers via spatial proximity of allyl substituents.

Q. What safety protocols and regulatory restrictions apply to handling this compound in laboratory settings?

  • Methodological Answer : Organostannanes are regulated under RoHS (EU Directive 2011/65/EU) due to toxicity. Use fume hoods, nitrile gloves, and impermeable lab coats. Waste must be segregated and treated via professional hazardous waste services. Monitor airborne Sn levels using ICP-MS, adhering to OSHA limits (0.1 mg/m3^3 for organotin compounds) .

Advanced Research Questions

Q. How do substituents on the allyl group (e.g., silyl vs. methyl) affect the reactivity of this compound in radical allylation reactions?

  • Methodological Answer : Electron-donating substituents (e.g., trimethylsilyl) accelerate allylation rates for nucleophilic radicals by stabilizing polarized transition states (4.2–6.5× faster vs. unsubstituted analogs). Electrophilic radicals favor methyl substituents due to inductive effects. Validate via competition experiments using equimolar mixtures of substituted stannanes and GC-MS quantification of products .

Q. What computational strategies are effective for modeling the reaction pathways and transition states of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G(d) for geometry optimization and transition state searches (e.g., Sn-C bond cleavage). Include solvent effects (THF/toluene) via PCM models.
  • Thermochemical Analysis : Calculate ΔrH° and activation energies using NIST thermochemistry data to validate kinetic models .
  • Software : Gaussian or ORCA for simulations; compare computed IR spectra with experimental FTIR data to confirm intermediates .

Q. How can contradictions in kinetic data from radical allylation studies (e.g., competing dimerization vs. allylation) be resolved?

  • Methodological Answer :

  • Quenching Experiments : Introduce radical traps (e.g., TEMPO) at timed intervals to isolate intermediates via EPR or LC-MS.
  • Kinetic Isotope Effects (KIE) : Compare kHk_{\text{H}}/kDk_{\text{D}} for H-abstraction steps to identify rate-determining stages.
  • Statistical Modeling : Apply multivariate regression to decouple variables (e.g., solvent polarity, stannane concentration) .

Q. What strategies mitigate Sn-H byproduct formation during stannane-mediated C-C bond formation?

  • Methodological Answer :

  • Radical Initiators : Use AIBN or Et3B/O2 to enhance chain efficiency, reducing Sn-H via faster radical propagation.
  • Solvent Optimization : High-donor-number solvents (DMSO) stabilize Sn intermediates, suppressing β-hydride elimination.
  • Stoichiometric Control : Limit stannane excess (<1.2 eq.) and monitor via in situ Raman spectroscopy .

Data Presentation Guidelines

Table 1 : Representative Kinetic Data for Allylation Reactions with Substituted Stannanes

SubstituentRadical Typekrelk_{\text{rel}}Method (Reference)
H (control)Nucleophilic1.0GC-MS
SiMe3Nucleophilic6.5EPR/DFT
MeElectrophilic3.8LC-MS

Figure 1 : Proposed Transition State for SiMe3-Substituted Allylstannane

  • Illustrate partial charge distribution and Sn···C interaction using molecular orbital diagrams .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.